Structural Differentiation: 4-Phenyltetrahydro-2H-pyran (Phenyloxane) Carbonyl Substituent at the 6-Position Represents a Unique Topology Among Published Pyrido[4,3-d]pyrimidine Bioactive Series
A systematic structural comparison of the target compound against all pyrido[4,3-d]pyrimidine analogs with published quantitative biological data reveals a critical structural differentiation: the 4-phenyltetrahydro-2H-pyran (phenyloxane) carbonyl substituent at the 6-position is absent from every major published bioactive series. Published Hsp90 inhibitor series (Jiang et al., J. Med. Chem. 2016) employ 2-ethoxy, 2-morpholino, or 2-amino substitutions with resorcinol-derived benzoyl groups at the 6-position [1]. Published SARS-CoV-2 entry inhibitor series (Drugs and Drug Candidates, 2025) employ urea (Type I) or simple amide (Type II) linkages at the 6-position with cyclohexyl or substituted benzyl moieties [2]. Published EGFR inhibitor series employ 4-anilino substitution on the pyrimidine ring with carbamate linkages at the 6-position [3]. The closest commercially cataloged structural analog, (2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(phenyl)methanone (CAS 937604-00-7), lacks both the tetrahydropyran ring oxygen and the conformational constraint imposed by the sp³-hybridized quaternary carbon linking the phenyl and pyran rings . The target compound's phenyloxane-carbonyl moiety introduces a unique combination of (i) increased steric bulk (calculated molar refractivity contribution approximately +35 cm³/mol vs. a simple benzoyl group), (ii) hydrogen bond acceptor capacity from the tetrahydropyran ether oxygen, and (iii) conformational restriction from the quaternary sp³ center, all of which are absent from published analog series.
| Evidence Dimension | Structural uniqueness of 6-position substituent among published bioactive pyrido[4,3-d]pyrimidine series |
|---|---|
| Target Compound Data | 4-Phenyltetrahydro-2H-pyran-4-carbonyl (phenyloxane-carbonyl) at 6-position; MW contribution ~189 Da; contains ether oxygen H-bond acceptor and quaternary sp³ carbon conformational constraint |
| Comparator Or Baseline | Published Hsp90 inhibitor series: resorcinol-benzoyl at 6-position (J. Med. Chem. 2016). Published SARS-CoV-2 series: urea or simple amide with cyclohexyl/benzyl at 6-position (Drugs Drug Candidates, 2025). Closest commercial analog: benzoyl at 6-position, CAS 937604-00-7 |
| Quantified Difference | Topological polar surface area (tPSA) estimated difference: target compound ~58.8 Ų vs. simple benzoyl analog ~51.0 Ų (Δ ~+7.8 Ų). Number of rotatable bonds: target 3 (pyran ring + ketone + phenyl) vs. benzoyl analog 2. Presence of ether oxygen H-bond acceptor: target 1 additional vs. benzoyl analog 0. |
| Conditions | Structural comparison based on chemical graph analysis; no direct biological assay data available for target compound |
Why This Matters
For procurement decisions, this structural uniqueness means the target compound explores chemical space not represented in any published SAR series, offering potential for novel target selectivity profiles but also carrying entirely uncharacterized ADME and toxicity risk; it should be procured only as a screening or exploratory compound, not as a tool compound with established pharmacology.
- [1] Fen Jiang, Hui-Jie Wang, Yu-Hui Jin, et al. Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry, 2016, 59(23), 10498–10519. DOI: 10.1021/acs.jmedchem.6b00912. View Source
- [2] Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Drugs and Drug Candidates, 2025, 4(4), 47. DOI: 10.3390/ddc4040047. View Source
- [3] Synthesis and antitumor evaluation of novel 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives as potential EGFR inhibitors. 2024. (Identified via ScholarMate; full citation pending). View Source
